A Technical Guide to 1,1-dioxothiolane-3-carboxylic acid: Chemical Properties and Research Applications
A Technical Guide to 1,1-dioxothiolane-3-carboxylic acid: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dioxothiolane-3-carboxylic acid, also known as tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, is a sulfur-containing heterocyclic compound.[1] Its structure features a five-membered thiolane ring with a sulfone group (S,S-dioxide) and a carboxylic acid substituent at the 3-position. This combination of functional groups imparts unique chemical and physical properties, making it a molecule of interest in organic synthesis and medicinal chemistry. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (sulfone oxygens and carbonyl oxygen) suggests its potential for specific interactions with biological targets.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,1-dioxothiolane-3-carboxylic acid is presented below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 1,1-dioxothiolane-3-carboxylic acid | [1] |
| Synonyms | Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, 1,1-Dioxotetrahydrothiophene-3-carboxylic acid | [1] |
| CAS Number | 4785-67-5 | [1] |
| Molecular Formula | C₅H₈O₄S | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Monoisotopic Mass | 164.01433 Da | [2] |
| SMILES | C1CS(=O)(=O)CC1C(=O)O | [1] |
| InChIKey | ASRQWTBGINUTIX-UHFFFAOYSA-N | [1] |
| Predicted XlogP | -0.7 | [2] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Predicted Boiling Point | Data not readily available | |
| Predicted Melting Point | Data not readily available | |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Spectroscopic Characterization
Spectroscopic methods are essential for the identification and purity assessment of 1,1-dioxothiolane-3-carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹.[3] This broadness is a result of hydrogen bonding.[3] Another key feature is the strong carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid, generally appears between 1710 and 1760 cm⁻¹.[3][4] The C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a chemical shift (δ) of 10-13 ppm.[4][5] The protons on the carbon adjacent to the carbonyl group (α-protons) usually resonate in the range of 2.0-2.5 ppm.[6] The protons on the thiolane ring would exhibit complex splitting patterns due to their diastereotopic nature. A ¹H NMR spectrum for 1,1-dioxothiolane-3-carboxylic acid is available in the PubChem database.[1]
In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid typically appears in the range of 170-180 ppm.[6] The carbons of the thiolane ring would appear in the aliphatic region of the spectrum.
Chemical Reactivity and Synthesis
The reactivity of 1,1-dioxothiolane-3-carboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the sulfone. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. The sulfone group is generally stable but can influence the acidity of adjacent protons.
Synthesis of 1,1-dioxothiolane-3-carboxylic acid
Several synthetic routes can be envisioned for the preparation of 1,1-dioxothiolane-3-carboxylic acid. The following are generalized experimental protocols based on common organic chemistry transformations.
This method involves the oxidation of a corresponding thiol-containing carboxylic acid.
Materials:
-
Tetrahydrothiophene-3-carboxylic acid
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA))
-
Solvent (e.g., acetic acid, dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization flasks, column chromatography setup)
Procedure:
-
Dissolve tetrahydrothiophene-3-carboxylic acid in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess (typically 2.2 equivalents) of the oxidizing agent (e.g., 30% hydrogen peroxide) to the cooled solution while stirring.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess oxidizing agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel to yield pure 1,1-dioxothiolane-3-carboxylic acid.[7]
This approach involves the formation of the thiolane ring from an acyclic precursor.
Materials:
-
An appropriate dihaloalkyl carboxylic acid ester (e.g., diethyl 2,4-dibromopentanedioate)
-
Sodium sulfide (Na₂S)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Acid or base for hydrolysis (e.g., HCl, NaOH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the dihaloalkyl carboxylic acid ester in a suitable solvent like ethanol.
-
Add a solution of sodium sulfide in water or ethanol to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the cyclization is complete, cool the reaction mixture and remove the solvent.
-
Hydrolyze the resulting ester to the carboxylic acid by heating with an aqueous acid or base.
-
Acidify the reaction mixture to precipitate the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as described in the previous protocol.
Biological Activity and Applications
Derivatives of dithiolane carboxylic acids have shown potential as inhibitors of thioredoxin reductase (TrxR).[8][9] TrxR is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox homeostasis and is implicated in various diseases, including cancer.[10][11][12] The inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.[13]
The Thioredoxin Reductase Signaling Pathway
The thioredoxin system is a central antioxidant pathway in cells.[10] Thioredoxin reductase (TrxR) utilizes NADPH to reduce thioredoxin (Trx).[10] Reduced Trx, in turn, reduces a variety of substrate proteins, including ribonucleotide reductase, which is essential for DNA synthesis, and peroxiredoxins, which are involved in peroxide detoxification.[12][13] Trx also regulates the activity of transcription factors such as NF-κB and p53.[13] By inhibiting TrxR, compounds like 1,1-dioxothiolane-3-carboxylic acid derivatives could disrupt these critical cellular processes.
References
- 1. 1,1-Dioxo-1lambda6-thiolane-3-carboxylic acid | C5H8O4S | CID 428044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid (C5H8O4S) [pubchemlite.lcsb.uni.lu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. echemi.com [echemi.com]
- 10. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
